molecular formula C12H18N2O2 B13000071 Methyl 6-(tert-butylamino)-5-methylnicotinate

Methyl 6-(tert-butylamino)-5-methylnicotinate

Cat. No.: B13000071
M. Wt: 222.28 g/mol
InChI Key: QWFLLYBCYADZSG-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylamino)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylamino)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 6-(tert-butylamino)-5-methylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(tert-butylamino)-5-methylnicotinate: shares similarities with other nicotinates and tert-butylamino derivatives.

    Methyl 4-bromo-6-(tert-butyl)picolinate: Another compound with a tert-butyl group and similar reactivity.

    2,4-Dimethyl-6-tert-butylphenol: A compound with a tert-butyl group, used as an antioxidant.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(tert-butylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8-6-9(11(15)16-5)7-13-10(8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14)

InChI Key

QWFLLYBCYADZSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(=O)OC

Origin of Product

United States

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